molecular formula C13H14O4 B13935108 Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate CAS No. 54719-15-2

Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate

Cat. No.: B13935108
CAS No.: 54719-15-2
M. Wt: 234.25 g/mol
InChI Key: DPOZBCNKLCURCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C13H14O4 It is a derivative of cyclopropane carboxylate, featuring a benzo[1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate typically involves the following steps:

    Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Cyclopropanation: The benzo[1,3]dioxole derivative is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.

    Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the benzo[1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,3]dioxole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-benzo[1,3]dioxol-4-ylcyclopropane-1-carboxylate
  • Ethyl 2-benzo[1,3]dioxol-6-ylcyclopropane-1-carboxylate
  • Ethyl 2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)cyclopropane-1-carboxylate

Uniqueness

Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate is unique due to the specific positioning of the benzo[1,3]dioxole moiety, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.

Properties

CAS No.

54719-15-2

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H14O4/c1-2-15-13(14)10-6-9(10)8-3-4-11-12(5-8)17-7-16-11/h3-5,9-10H,2,6-7H2,1H3

InChI Key

DPOZBCNKLCURCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.